四氢钠二夸佛索
描述
Diquafosol tetrasodium (also known as Diquas) is a pharmaceutical drug used for the treatment of dry eye disease . It was approved for use in Japan in 2010 . It is formulated as a 3% ophthalmic solution of the tetrasodium salt .
Synthesis Analysis
Diquafosol tetrasodium can be synthesized via a scalable and practical route. The process involves a four-step process starting from commercially available 5′-uridylic acid disodium salt . .Molecular Structure Analysis
The molecular formula of Diquafosol tetrasodium is C18H22N4Na4O23P4 . It has a molecular weight of 878.2 g/mol . The structure includes a P2Y2 purinogenic receptor .Physical And Chemical Properties Analysis
Diquafosol tetrasodium has a molecular weight of 878.2 g/mol . It is a tetrasodium salt and is formulated as a 3% ophthalmic solution .科学研究应用
Treatment of Dry Eye Disease
Diquafosol tetrasodium has been shown to be effective in treating patients with dry eye disease (DED). It works by promoting mucin and tear secretion, thereby stabilizing the tear film . A meta-analysis of nine randomized controlled trials involving 1,467 patients showed significant improvements in scores on the Schirmer test, fluorescein stain, rose bengal stain, and tear film break-up time (TFBUT) after treatment with diquafosol compared with other eye drops .
Post-Cataract Surgery Dry Eye Disease
Diquafosol tetrasodium has been found to be particularly effective in treating DED after cataract surgery . A subgroup analysis of DED after cataract surgery found diquafosol to be more effective than other eye drops with regard to TFBUT and rose bengal staining . Another study also aims to compare the efficacy of topical administration of diquafosol sodium 3% vs hyaluronic acid 0.1% eye-drops in patients with DED after cataract surgery .
Treatment of Meibomian Gland Dysfunction
Studies have shown that the topical application of 3% diquafosol eye drops improves meibomian gland dysfunction . This condition is characterized by the abnormal secretion of meibum, leading to tear film instability and symptoms of eye irritation.
Enhancement of Mucociliary Clearance
In addition to its efficacy in dry eye models, diquafosol has been shown to enhance mucociliary clearance in sheep . This could potentially be beneficial in conditions where mucociliary clearance is compromised, such as chronic obstructive pulmonary disease and cystic fibrosis.
Stimulation of Vaginal Moisture
Diquafosol has also been shown to stimulate vaginal moisture in ovariectomized rabbits . This suggests potential applications in the treatment of vaginal dryness, a common symptom of menopause.
Improvement of Conjunctival Squamous Metaplasia and Goblet Cell Density
Research has found that Diquafosol can effectively improve conjunctival squamous metaplasia and goblet cell density . This could potentially be beneficial in conditions where these ocular surface changes are present, such as vitamin A deficiency and certain types of conjunctivitis.
作用机制
Target of Action
Diquafosol tetrasodium primarily targets the P2Y2 purinergic receptors . These receptors are found on the ocular surface, including the conjunctival epithelium and goblet cell membranes . The activation of these receptors plays a crucial role in maintaining the health of the ocular surface.
Mode of Action
Diquafosol tetrasodium acts as an agonist of the P2Y2 purinergic receptors . By binding to these receptors, it triggers a series of intracellular events. This interaction leads to an increase in the intracellular concentration of calcium ions , which in turn promotes the secretion of water and mucin .
Biochemical Pathways
The activation of P2Y2 receptors by Diquafosol tetrasodium affects several biochemical pathways. It stimulates the secretion of both water and mucins from the conjunctiva into tears . This action helps to improve the stability of the tear film, which is crucial for maintaining the health of the ocular surface .
Pharmacokinetics
It is known that the drug is formulated as a 3% ophthalmic solution for topical administration . This formulation is designed to maximize the drug’s bioavailability at the site of action, the ocular surface.
Result of Action
The action of Diquafosol tetrasodium at the molecular and cellular levels results in several beneficial effects for patients with dry eye disease. It improves the stability of the tear film and enhances the quality of tears . This leads to a reduction in the symptoms of dry eye disease, such as discomfort and visual disturbances .
Action Environment
The efficacy and stability of Diquafosol tetrasodium can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary depending on the severity of the dry eye condition and the presence of any ocular surface damage . Additionally, patient adherence to the prescribed dosing regimen can also impact the drug’s efficacy .
安全和危害
属性
IUPAC Name |
tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTGMPPCCUSXIP-FNXFGIETSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4Na4O23P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diquafosol tetrasodium | |
CAS RN |
211427-08-6 | |
Record name | Diquafosol tetrasodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211427086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIQUAFOSOL TETRASODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8T9SBH9LL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。